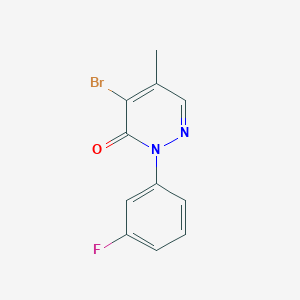
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromine atom at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 5th position of the pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 4-bromoacetophenone, and hydrazine hydrate.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with 4-bromoacetophenone under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base is then treated with hydrazine hydrate to induce cyclization, forming the pyridazinone ring.
Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and continuous flow techniques to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazinone derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the bromine atom may facilitate interactions through halogen bonding.
相似化合物的比较
Similar Compounds
4-Bromo-2-(4-fluorophenyl)-5-methylpyridazin-3(2H)-one: Similar structure but with a different position of the fluorine atom.
4-Chloro-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one: Chlorine atom instead of bromine.
4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one: Chlorine atom on the phenyl ring instead of fluorine.
Uniqueness
4-Bromo-2-(3-fluorophenyl)-5-methylpyridazin-3(2H)-one is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs.
属性
CAS 编号 |
68143-26-0 |
|---|---|
分子式 |
C11H8BrFN2O |
分子量 |
283.10 g/mol |
IUPAC 名称 |
4-bromo-2-(3-fluorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrFN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI 键 |
OIVTYHIQXPJUCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


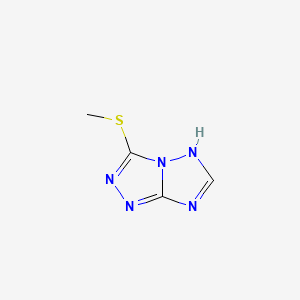
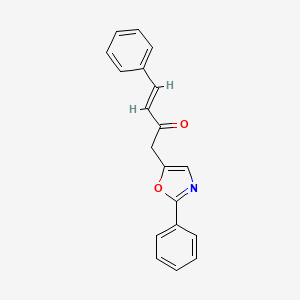
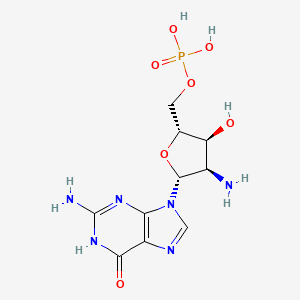
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)


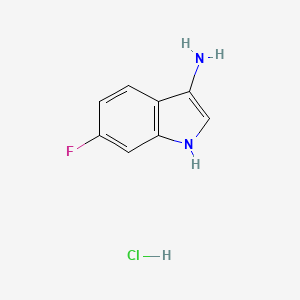
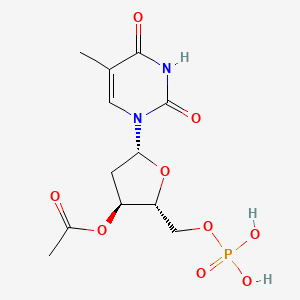
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
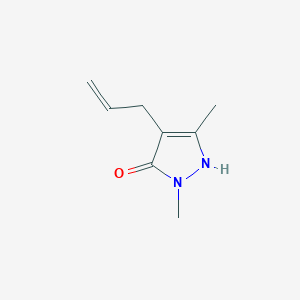

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
